molecular formula C8H7ClO B1596005 5-Chloro-2,3-dihydro-1-benzofuran CAS No. 76429-69-1

5-Chloro-2,3-dihydro-1-benzofuran

Cat. No. B1596005
CAS RN: 76429-69-1
M. Wt: 154.59 g/mol
InChI Key: PEYYQHYMRUDUOH-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .


Synthesis Analysis

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran involves adding 60.1mg of 2,3-dihydrobenzofuran, 79.8mg of N-chlorosuccinimide, 30.1mg of [TEMPO] [OTf], 2mL of chloroform, and stirring at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated to obtain 74.8 mg of 5-chloro-2,3-dihydrobenzofuran with a yield of 96% .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2,3-dihydro-1-benzofuran is C8H7ClO . The molecular weight is 154.59 g/mol . The IUPAC name is 5-chloro-2,3-dihydro-1-benzofuran . The InChI is 1S/C8H7ClO/c9-7-1-2-8-6 (5-7)3-4-10-8/h1-2,5H,3-4H2 . The InChIKey is PEYYQHYMRUDUOH-UHFFFAOYSA-N . The Canonical SMILES is C1COC2=C1C=C (C=C2)Cl .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran is a reaction between 2,3-dihydrobenzofuran and N-chlorosuccinimide . The reaction is stirred at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,3-dihydro-1-benzofuran include a molecular weight of 154.59 g/mol , a XLogP3 of 2.8 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 0 , an exact mass of 154.0185425 g/mol , a monoisotopic mass of 154.0185425 g/mol , a topological polar surface area of 9.2 Ų , a heavy atom count of 10 , and a formal charge of 0 .

Scientific Research Applications

  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Benzofuran derivatives have shown significant anticancer activities . For example, some substituted benzofurans have dramatic anticancer activities .
    • Method : The anticancer activity of these compounds is evaluated using different types of cancer cells .
    • Results : One compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Benzofuran is an emerging scaffold for antimicrobial agents .
    • Method : The antimicrobial activity of benzofuran derivatives is typically evaluated using various microbial strains .
    • Results : The results of these studies are usually expressed in terms of the minimum inhibitory concentration (MIC) of the compound against the tested strains .
  • Anti-Hepatitis C Virus Activity

    • Field : Antiviral Research
    • Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
    • Method : The antiviral activity of these compounds is typically evaluated using various viral strains .
    • Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Antioxidative Activity

    • Field : Biochemistry
    • Application : Benzofuran derivatives have shown antioxidative activities .
    • Method : The antioxidative activity of these compounds is evaluated using different types of oxidative stress assays .
    • Results : Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
  • Synthesis of Prucalopride

    • Field : Medicinal Chemistry
    • Application : 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid, a derivative of 5-Chloro-2,3-dihydro-1-benzofuran, can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .
    • Method : The synthesis of Prucalopride involves several steps, including the use of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid as an intermediate .
    • Results : The final product, Prucalopride, is an effective treatment for chronic constipation .
  • Anti-HIV Activity
    • Field : Antiviral Research
    • Application : 2,3-Dihydrobenzofuran is an intermediate in the synthesis of anti-HIV protease inhibitors .
    • Method : The anti-HIV activity of these compounds is typically evaluated using various viral strains .
    • Results : The compound is expected to be an effective therapeutic drug for HIV disease .

Future Directions

Benzofuran compounds, including 5-Chloro-2,3-dihydro-1-benzofuran, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their numerous biological properties . Future research will likely focus on developing effective synthetic routes to construct 2,3-dihydrobenzofurans and 1,3-dihydroisobenzofurans and their applications . Additionally, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYYQHYMRUDUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343893
Record name 5-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dihydro-1-benzofuran

CAS RN

76429-69-1
Record name 5-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-benzofurane (2 g, 13.11 mmol) in dry EtOH (20 ml) was hydrogenated over 10% Rh/C (251 mg) catalyst at room temperature under atmospheric pressure. When H2 absorption ceased the catalyst was filtered off and the filtrate was concentrated in vacuo to give 1.84 g (91%) of (33) as a colourless solid. 1H-NMR (80 MHz, CDCl3) δ 7.00 (d, 2H, J=8.53 Hz), 6.62 (d, 1H, J=8.53), 4.5 (t, 2H), 3.11 (t, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
251 mg
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydro-1-benzofuran
Reactant of Route 2
5-Chloro-2,3-dihydro-1-benzofuran
Reactant of Route 3
5-Chloro-2,3-dihydro-1-benzofuran
Reactant of Route 4
5-Chloro-2,3-dihydro-1-benzofuran
Reactant of Route 5
5-Chloro-2,3-dihydro-1-benzofuran
Reactant of Route 6
5-Chloro-2,3-dihydro-1-benzofuran

Citations

For This Compound
11
Citations
AM Balbino, LJS Lima… - … & Biochemistry (Cell …, 2021 - search.ebscohost.com
Background/Aims: Histamine is an important chemical transmitter involved in inflammatory processes, including asthma and other chronic inflammatory diseases. Its inflammatory effects …
Number of citations: 1 search.ebscohost.com
MF Correa, ÁJR Barbosa, LB Teixeira… - Frontiers in …, 2017 - frontiersin.org
The histamine receptors (HRs) are traditional G protein-coupled receptors of extensive therapeutic interest. Recently, H 3 R and H 4 R subtypes have been targeted in drug discovery …
Number of citations: 23 www.frontiersin.org
M Kumar, KM Basavaraja, MH Mathada… - Rasayan J …, 2021 - rasayanjournal.co.in
In continuation of our search for pharmacologically potent benzofuran compounds, we undertook the synthesis of 5-chloro-2-hydroxy benzonitrile (2) from 5-chloroslicylaldehyde (1) by …
Number of citations: 3 rasayanjournal.co.in
S Ferorelli, C Franchini, F Loiodice, MG Perrone… - Tetrahedron …, 2001 - Elsevier
The lipase-catalysed kinetic resolution of methyl esters of (±)-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, (±)-6-chloro-2,3-dihydro-4H-1-benzopyran-2-carboxylic acid, and (±)-…
Number of citations: 11 www.sciencedirect.com
SA Ahmed, DJ Hinz, MJ Jellen… - Chemistry & …, 2018 - Wiley Online Library
We report the development of a concise method of synthesizing possible cyclooxygenase (COX) inhibitor BRL‐37959, which is believed to be a potent nonsteroidal anti‐inflammatory …
Number of citations: 4 onlinelibrary.wiley.com
A Shaikh, G Varvounis - Organic letters, 2014 - ACS Publications
A new method is presented for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans from 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate by fluoride-…
Number of citations: 18 pubs.acs.org
J Schmitt - 2018 - search.proquest.com
Aurones, based on the Greek word for gold, are responsible for the yellow pigmentation of some flowers and plants. Despite being a growing subclass of the flavonoid family, interest in …
Number of citations: 0 search.proquest.com
RA Croft, JJ Mousseau, C Choi, JA Bull - Tetrahedron, 2018 - Elsevier
Studies on the mechanism and intermediate products in the Friedel–Crafts reaction between oxetanols and phenols are presented. The formation of O-alkylated intermediates is …
Number of citations: 16 www.sciencedirect.com
EL Onyeyilim, MA Ezeokonkwo… - Mini Reviews in …, 2022 - ingentaconnect.com
Carbohydrazides and their Schiff bases are important classes of heterocycles that are not only employed in the area of organic chemistry but also have tremendous applications in …
Number of citations: 5 www.ingentaconnect.com
G Nugraha, HD Pranowo, M Mudasir… - International Journal of …, 2022 - academia.edu
Objective: This study aimed to construct a virtual target to be used in structure-based virtual screening (SBVS) campaigns to discover ligands for human histamine receptor H4 (hHRH4). …
Number of citations: 0 www.academia.edu

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